GJ-103 free acid
Overview
Description
GJ-103 free acid is an active analog of the read-through compound GJ072 . It is a chemical-induced read-through of premature stop codons that might be exploited as a potential treatment strategy for genetic disorders caused by nonsense mutations .
Molecular Structure Analysis
The molecular weight of GJ-103 free acid is 342.37 . Its molecular formula is C16H14N4O3S . The exact mass is 342.08 . The elemental analysis shows that it contains C, 56.13; H, 4.12; N, 16.36; O, 14.02; S, 9.36 .Physical And Chemical Properties Analysis
GJ-103 free acid has a molecular weight of 342.37 and a molecular formula of C16H14N4O3S . It is soluble in DMSO . It can be stored as a powder at -20°C for 3 years or at 4°C for 2 years .Scientific Research Applications
1. Measurement of Intracellular Magnesium
The review discusses accurate and reproducible methods for measuring cytosolic free magnesium ion concentration, Mgj, which is crucial in assessing its physiological role. Techniques like in vivo nuclear magnetic resonance (NMR) and fluorescence spectroscopy are highlighted, emphasizing their utility in determining Mgj values from magnesium ion chelators. This fundamental understanding could be applicable in studies related to the cellular functions of compounds like GJ-103 free acid (London, 1991).
2. Use of Free Nitrous Acid (FNA) in Wastewater Management
Research indicates that FNA, historically considered undesirable due to its inhibitory effects on microorganisms, is now being utilized to improve wastewater management. Its applications include controlling sewer corrosion and odor, achieving energy-efficient nitrogen removal, and facilitating algae harvesting. This shift in perspective towards using substances with inhibitory properties could inform approaches in handling compounds like GJ-103 free acid (Duan et al., 2019).
3. Analysis of Glutathione and its Implications in Redox and Detoxification
Glutathione, a thiol-containing tripeptide, plays a central role in cell biology, particularly in defending against deleterious compounds like free radicals. The review discusses methodologies for measuring glutathione levels and their significance in understanding tissue oxidative status, which could be relevant in studying the cellular impact of compounds such as GJ-103 free acid (Pastore et al., 2003).
4. Impact of G-protein-coupled Receptors on Inflammation and Insulin Sensitivity
The review summarizes findings on free fatty acid receptors, their ligands, and their potential physiological functions in vivo, focusing on inflammation and glucose metabolism. Understanding the interaction of such receptors with various compounds, potentially including GJ-103 free acid, is crucial in grasping the biological impact of these substances (Oh & Lagakos, 2011).
5. Glutathione Transferases and their Role in Metabolism and Disease
The review delves into the role of glutathione transferases in detoxifying electrophilic xenobiotics and inactivating endogenous harmful compounds, highlighting their involvement in various physiological processes. The insights could be relevant in studying the metabolism and potential detoxification pathways of compounds like GJ-103 free acid (Hayes et al., 2005).
Safety And Hazards
properties
IUPAC Name |
2-[[4-(3-methoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-12-6-4-5-11(9-12)20-15(13-7-2-3-8-17-13)18-19-16(20)24-10-14(21)22/h2-9H,10H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVQSAZHPCDBDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
GJ-103 free acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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